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Compound of Interest

Compound Name: 2-Cyano-6-fluoropyridine

CAS No.: 3939-15-9

Cat. No.: B1355503

Get Quote

Executive Summary: The Fluorine Advantage
In the landscape of heterocyclic building blocks, 2-Cyano-6-fluoropyridine (CAS 3939-15-9)

represents a "privileged scaffold" for medicinal chemistry. Unlike its chlorinated analogs, the

C6-fluorine substituent offers a unique combination of high electronegativity and low steric

demand, dramatically accelerating nucleophilic aromatic substitution (

) while maintaining strict regiocontrol.

This guide objectively characterizes the 2-cyano-6-fluoropyridine scaffold, comparing it

against standard alternatives (2-cyano-6-chloropyridine and 2,6-difluoropyridine) to

demonstrate why it is the superior electrophile for late-stage functionalization of complex APIs.

[1]

Comparative Analysis: Reactivity & Selectivity
The primary value proposition of 2-cyano-6-fluoropyridine lies in its chemoselectivity and

reaction kinetics.[1]
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The "Fluorine Effect" in
Contrary to standard alkyl substitution where iodine/bromine are better leaving groups, in

reactions on electron-deficient heterocycles, fluorine is the superior leaving group.

Mechanism: The rate-determining step is the attack of the nucleophile to form the

Meisenheimer complex. The high electronegativity of fluorine stabilizes the negative charge

on the intermediate more effectively than chlorine or bromine.

Data Point: 2-Fluoropyridines typically react ~320x faster than 2-chloropyridines in

displacements [1][2].[1]

Comparison Matrix
The following table contrasts 2-Cyano-6-fluoropyridine with its primary competitors.

Feature
2-Cyano-6-

fluoropyridine

2-Cyano-6-
chloropyridine

2,6-
Difluoropyridine

Leaving Group (

)
Fluorine (Fastest) Chlorine (Slow) Fluorine (Fast)

Regioselectivity Single Site (C6 only) Single Site (C6 only) Dual Site (C2 or C6)

Reaction Temp.
Room Temp (20–40

°C)
Elevated (>80 °C) Room Temp

Atom Economy High Moderate High

Primary Risk
Hydrolysis of CN (if

acidic)

Harsh conditions

degrade API

Over-substitution

(Displacement of both

Fs)

Scientist's Insight: Choose 2-cyano-6-fluoropyridine when your nucleophile is sensitive

(thermal instability) or sterically hindered.[1] The enhanced electrophilicity allows reaction at

lower temperatures, preserving sensitive functional groups on your payload.[1]

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-fluoropyridine
https://www.benchchem.com/product/b1355503/docs?utm_src=pdf-body#characterization-utility-guide-2-cyano-6-fluoropyridine-derivatives
https://www.benchchem.com/product/b1355503/docs?utm_src=pdf-body#characterization-utility-guide-2-cyano-6-fluoropyridine-derivatives
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-fluoropyridine
https://pubchem.ncbi.nlm.nih.gov/compound/2-Cyano-3-fluoropyridine
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Full Characterization Profile
Validating the scaffold identity is critical before committing to a synthesis campaign.

Physical Properties[1][2]
Appearance: Pale blue to off-white crystalline solid [5].[1]

Melting Point: 31–35 °C (Low melting solid, handle with care in warm labs).

Solubility: Soluble in DCM, THF, Acetonitrile, DMSO.[1] Sparingly soluble in water (hydrolysis

risk).[1]

Spectroscopic Signature (Self-Validating Data)
Use these signals to confirm structure and purity.[1]

NMR (The Diagnostic Standard)
The presence of a fluorine atom directly attached to the pyridine ring provides a clean, singlet

diagnostic signal.

Shift:

-60 to -68 ppm (relative to CFCl

).[1]

Coupling: Expect no H-F coupling in decoupled spectra, but distinct splitting in proton-

coupled modes.

NMR (300/400 MHz, CDCl

)
The molecule has a 1,2,3-substitution pattern of protons (positions 3, 4, 5).

~8.0 - 8.2 ppm (dd): H5 (Ortho to F, Meta to CN).[1] Deshielded by F.

~7.7 - 7.9 ppm (dd): H3 (Ortho to CN, Meta to F).[1]
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~7.3 - 7.5 ppm (m): H4 (Para to nothing, flanked by H3/H5).[1]

Note: The absence of the H2 and H6 signals (typically >8.5 ppm in unsubstituted pyridine)

confirms disubstitution.[1]

IR Spectroscopy
Nitrile Stretch: ~2240–2250 cm

(Sharp, distinct).[1]

C-F Stretch: ~1100–1200 cm

.[1]

Experimental Protocols
Synthesis of 2-Cyano-6-fluoropyridine
From 2,6-Difluoropyridine via Chemoselective Displacement.

Rationale: 2,6-Difluoropyridine is symmetric.[1] Introducing one equivalent of cyanide breaks

the symmetry.[1]

Reagents: 2,6-Difluoropyridine (1.0 equiv), KCN (0.95 equiv - limiting reagent to prevent bis-

substitution), 18-Crown-6 (catalytic), MeCN (solvent).[1]

Procedure:

Dissolve 2,6-difluoropyridine in dry MeCN under

.

Add 18-Crown-6 (0.1 equiv) to solubilize the cyanide.[1]

Add KCN slowly at 0 °C.

Allow to warm to RT and stir for 4–6 hours. Monitor by

NMR (Look for shift from -70 ppm starting material to new product peak).
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Workup: Dilute with Et

O, wash with water (removes unreacted CN

), dry over MgSO

, concentrate.

Purification: Recrystallization from hexanes/EtOAc or low-temp column chromatography.[1]

Application: Late-Stage Functionalization
Displacement of the C6-Fluoro group by a secondary amine (e.g., Morpholine).

Setup: Dissolve 2-Cyano-6-fluoropyridine (1.0 equiv) in DMSO or DMF.

Addition: Add Amine (1.1 equiv) and DIPEA (1.2 equiv).[1]

Reaction: Stir at Room Temperature for 1–2 hours.

Comparison Note: If using the chloro analog, this step would require heating to 80–100 °C

for 12+ hours.[1]

Observation: Reaction turns yellow/orange (formation of charge-transfer complex).[1]

Validation: TLC (Product is more polar than starting material).

Visualizations
Mechanistic Pathway ( )
The following diagram illustrates the stabilization of the Meisenheimer complex, the key reason

for the "Fluorine Advantage."
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Reactants

Transition State
Product

2-Cyano-6-fluoropyridine
(Electrophile) Meisenheimer Complex

(Stabilized by F electronegativity)

Attack (Rate Limiting)

Nucleophile
(R-NH2)

2-Cyano-6-amino-pyridineRe-aromatization

Fluoride Ion (F-)

Figure 1: The high electronegativity of Fluorine lowers the energy of the Meisenheimer Complex.

Click to download full resolution via product page

Selection Decision Tree
When to use 2-Cyano-6-fluoropyridine over alternatives.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b1355503/docs?utm_src=pdf-body-img#characterization-utility-guide-2-cyano-6-fluoropyridine-derivatives
https://www.benchchem.com/product/b1355503/docs?utm_src=pdf-body#characterization-utility-guide-2-cyano-6-fluoropyridine-derivatives
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1355503?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need 2-Cyano-Pyridine Scaffold?

Is the Nucleophile
Heat Sensitive?

USE 2-Cyano-6-fluoropyridine
(Fast kinetics @ RT)

Yes

Is Regioselectivity
Critical?

No

Use 2-Cyano-6-chloropyridine
(Cheaper, requires Heat)

Yes (Single site needed)

Use 2,6-Difluoropyridine
(Risk of bis-addition)

No (Symmetry allowed)

Figure 2: Strategic selection of pyridine building blocks.

Click to download full resolution via product page
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Cyano-3-fluoropyridine | C6H3FN2 | CID 7060408 - PubChem
[pubchem.ncbi.nlm.nih.gov]

2. 2-Fluoropyridine(372-48-5) 1H NMR [m.chemicalbook.com]

To cite this document: BenchChem. [Characterization & Utility Guide: 2-Cyano-6-
fluoropyridine Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1355503/docs#characterization-utility-guide-2-cyano-
6-fluoropyridine-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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